molecular formula C8H7NaO3S B7790291 sodium;4-ethenylbenzenesulfonate

sodium;4-ethenylbenzenesulfonate

Cat. No.: B7790291
M. Wt: 206.20 g/mol
InChI Key: XFTALRAZSCGSKN-UHFFFAOYSA-M
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Description

Chemical Identity: Sodium 4-ethenylbenzenesulfonate (CAS 2695-37-6), also known as sodium p-styrenesulfonate, is a sodium salt of a sulfonated aromatic compound. Its molecular formula is C₈H₇NaO₃S, with a molecular weight of 206.19 g/mol . Key synonyms include sodium 4-vinylbenzenesulfonate, styrene-4-sulfonic acid sodium salt, and benzenesulfonic acid, 4-ethenyl-, sodium salt .

Structure and Properties: The compound features a sulfonate group (-SO₃⁻) attached to a benzene ring substituted with an ethenyl (vinyl) group at the para position. This reactive vinyl group enables polymerization, making it a critical monomer for synthesizing polyelectrolytes and ion-exchange resins . It is highly water-soluble due to the ionic sulfonate group, a characteristic shared with other sodium aryl sulfonates .

Applications:
Sodium 4-ethenylbenzenesulfonate is widely used in:

  • Ion-exchange membranes for water desalination and energy storage .
  • Copolymers (e.g., with acrylamide or acrylic acid) to enhance hydrophilicity and conductivity in materials .
  • Pharmaceutical formulations, such as in the potassium-sodium copolymer tolevamer (CAS 81998-90-5) for treating gastrointestinal disorders .

Properties

IUPAC Name

sodium;4-ethenylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTALRAZSCGSKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound. Include details about the starting materials, reagents, catalysts, solvents, and reaction conditions (temperature, pressure, time, etc.).

Industrial Production Methods: Explain the industrial production methods for the compound. Highlight any large-scale processes, equipment used, and any specific challenges or considerations in the production process.

Chemical Reactions Analysis

Types of Reactions: Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, addition, elimination, etc.

Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Mention any specific catalysts, solvents, or temperature and pressure conditions.

Major Products: Describe the major products formed from these reactions. Include any relevant reaction mechanisms or pathways.

Scientific Research Applications

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Mechanism of Action

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Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 4-Methylbenzenesulfonate (CAS 657-84-1)

Molecular Formula : C₇H₇NaO₃S; Molecular Weight : 194.18 g/mol .

  • Structural Difference : A methyl (-CH₃) group replaces the ethenyl group.
  • Applications : Primarily a hydrotrope in detergents and a laboratory chemical .
  • Safety : Causes severe eye irritation (H319) but lacks polymerization reactivity .

Sodium 4-Tridecylbenzenesulfonate (CAS 14356-40-2)

Molecular Formula : C₁₉H₃₁NaO₃S; Molecular Weight : 362.5 g/mol .

  • Structural Difference : A long tridecyl (-C₁₃H₂₇) chain enhances hydrophobicity.
  • Applications : Surfactant in industrial cleaning and emulsification .

Ethyl [(4-Methylphenyl)sulfonyl]acetate

Molecular Formula : C₁₁H₁₄O₄S; Molecular Weight : 242.29 g/mol .

  • Structural Difference: An ethyl ester (-COOEt) replaces the sodium sulfonate, making it non-ionic.

4-Ethylanilinium 4-Methylbenzene Sulfonate

Molecular Formula: C₁₅H₁₇NO₃S; Molecular Weight: 307.36 g/mol .

  • Structural Difference : Combines an ethyl-substituted anilinium cation with a methylbenzenesulfonate anion.
  • Applications : Studied for crystallographic properties rather than industrial use .

Sodium 4-(4-Methyl-3-Nitrobenzoylamino)Benzenesulphonate (CAS 84029-45-8)

Molecular Formula : C₁₄H₁₁N₂O₆SNa; Molecular Weight : 374.3 g/mol .

  • Structural Difference: Contains a nitro (-NO₂) and benzoylamino (-NHCOC₆H₃CH₃) group.
  • Applications : Likely used in specialized niches like dyes or pharmaceuticals due to its complex structure .

Research Findings and Data Tables

Table 1: Comparative Analysis of Sodium Aryl Sulfonates

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Sodium 4-ethenylbenzenesulfonate 2695-37-6 C₈H₇NaO₃S 206.19 Ethenyl, sulfonate Ion-exchange membranes, copolymers
Sodium 4-methylbenzenesulfonate 657-84-1 C₇H₇NaO₃S 194.18 Methyl, sulfonate Hydrotrope, lab chemical
Sodium 4-tridecylbenzenesulfonate 14356-40-2 C₁₉H₃₁NaO₃S 362.5 Tridecyl, sulfonate Surfactant
Ethyl [(4-methylphenyl)sulfonyl]acetate - C₁₁H₁₄O₄S 242.29 Methyl, sulfonyl, ester Organic synthesis

Key Findings:

  • Reactivity: The ethenyl group in sodium 4-ethenylbenzenesulfonate enables polymerization, distinguishing it from non-reactive analogs like sodium 4-methylbenzenesulfonate .
  • Solubility : All sodium sulfonates exhibit high water solubility, but longer alkyl chains (e.g., tridecyl) reduce solubility and increase surfactant properties .
  • Safety : Sodium 4-methylbenzenesulfonate’s eye irritation hazard (H319) highlights the need for protective equipment, a consideration less emphasized for the ethenyl variant .

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